molecular formula C9H16O3 B12518413 Carbonic acid but-3-enyl ester tert-butyl ester

Carbonic acid but-3-enyl ester tert-butyl ester

Cat. No.: B12518413
M. Wt: 172.22 g/mol
InChI Key: RACOLFGJPVTMBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid but-3-enyl ester tert-butyl ester typically involves the esterification of carbonic acid with but-3-en-1-ol and tert-butanol. The reaction is catalyzed by acid catalysts such as sulfuric acid or boron trifluoride etherate. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer better control over reaction parameters, leading to higher yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Carbonic acid but-3-enyl ester tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Carbonic acid but-3-enyl ester tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of biologically active compounds.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates.

    Industry: Applied in the production of polymers and resins.

Mechanism of Action

The mechanism of action of carbonic acid but-3-enyl ester tert-butyl ester involves the cleavage of the ester bonds. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack of water, leading to the formation of the corresponding alcohol and carbonic acid . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

  • Carbonic acid but-3-enyl ester methyl ester
  • Carbonic acid but-3-enyl ester ethyl ester
  • Carbonic acid but-3-enyl ester propyl ester

Comparison: Carbonic acid but-3-enyl ester tert-butyl ester is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and affects the reactivity of the compound. This makes it more stable under certain conditions compared to its methyl, ethyl, and propyl counterparts .

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

but-3-enyl tert-butyl carbonate

InChI

InChI=1S/C9H16O3/c1-5-6-7-11-8(10)12-9(2,3)4/h5H,1,6-7H2,2-4H3

InChI Key

RACOLFGJPVTMBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OCCC=C

Origin of Product

United States

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